molecular formula C15H24N4O3 B2377330 N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide CAS No. 946382-50-9

N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide

Cat. No.: B2377330
CAS No.: 946382-50-9
M. Wt: 308.382
InChI Key: CAXYISAQZVOMCU-UHFFFAOYSA-N
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Description

N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a synthetic compound that belongs to the class of isoxazoles Isoxazoles are a type of heterocyclic compound characterized by a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide typically involves multiple steps. One common approach is to start with the preparation of the isoxazole ring, followed by the introduction of the piperidine moiety and the oxalamide group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper iodide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-isopropylpiperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide
  • 3-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)-4-methoxybenzenesulfonamide

Uniqueness

N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N'-(5-methyl-1,2-oxazol-3-yl)-N-[(1-propan-2-ylpiperidin-4-yl)methyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O3/c1-10(2)19-6-4-12(5-7-19)9-16-14(20)15(21)17-13-8-11(3)22-18-13/h8,10,12H,4-7,9H2,1-3H3,(H,16,20)(H,17,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAXYISAQZVOMCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(=O)NCC2CCN(CC2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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